Methyl 3-(3-hydroxyphenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a prop-2-ynoate moiety. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)prop-2-ynoate.
Reduction: Formation of Methyl 3-(3-hydroxyphenyl)prop-2-ene or Methyl 3-(3-hydroxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(3-hydroxyphenyl)prop-2-enoate
- Methyl 3-(3-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyphenyl group and an alkyne moiety. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3 |
InChI Key |
JDERESUNDAGZNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)O |
Origin of Product |
United States |
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